molecular formula C19H33N5O2 B2868974 tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1353978-05-8

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2868974
CAS No.: 1353978-05-8
M. Wt: 363.506
InChI Key: XRWUQSHQJHLQRU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a pyrimidine core, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a crucial feature in multi-step organic synthesis, as it protects the amine functionality and can be readily removed under mild acidic conditions to unveil the secondary amine for further derivatization . While the specific biological activity of this exact molecule requires further investigation, its structure is reminiscent of compounds studied as protein kinase B (PKB/Akt) inhibitors . PKB is a serine/threonine kinase that is an important component of intracellular signaling pathways regulating cell growth and survival, and its inhibition has potential as a therapeutic strategy in oncology . Researchers may utilize this chemical as a key intermediate in the design and synthesis of novel small molecule inhibitors targeting kinase signaling pathways. The presence of the 6-(diethylamino)pyrimidin-4-yl group is a common pharmacophore in such inhibitors, which can confer ATP-competitive binding properties . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[[[6-(diethylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O2/c1-6-23(7-2)17-12-16(21-14-22-17)20-13-15-10-8-9-11-24(15)18(25)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUQSHQJHLQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NCC2CCCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1353978-05-8, is a compound characterized by its complex structure that includes a tert-butyl group, a piperidine ring, and a pyrimidine derivative. Its molecular formula is C19H33N5O2C_{19}H_{33}N_{5}O_{2} and it has a molecular weight of approximately 349.47 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology.

Structural Characteristics

The unique structural components of this compound contribute to its biological activity:

  • tert-Butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Piperidine Ring : Often associated with various pharmacological activities due to its ability to interact with biological receptors.
  • Pyrimidine Derivative : Known for its role in nucleic acid metabolism and as a scaffold for drug development.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit interactions with specific biological targets, including Toll-like receptors (TLRs). These interactions could lead to potential applications in therapeutic settings, particularly for inflammatory diseases and cancer treatment .

In Vitro Studies

Recent research has focused on the anti-inflammatory properties of pyrimidine derivatives similar to this compound. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for related compounds ranged from 0.04 to 0.126 μM, indicating potent anti-inflammatory effects .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study evaluating various pyrimidine derivatives found that certain compounds effectively suppressed COX-2 activity with minimal cytotoxicity. This suggests that this compound may possess similar beneficial effects .
  • Cancer Therapeutics :
    • Research on pyrimidine-based drugs indicates their potential in cancer therapy. For example, derivatives showed significant inhibitory effects on cell proliferation in breast cancer cell lines (MDA-MB-231), suggesting that this compound could also be explored for similar applications .
  • Mechanism of Action :
    • Investigations into the mechanism of action revealed that some pyrimidine derivatives act as competitive ATP inhibitors and allosteric modulators of various kinases, which could be relevant for understanding how this compound functions at the molecular level .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylateC19H33N5O2Contains an ether linkage instead of an amine
tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylateC19H33N5O2Features a different amino substituent
(3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivativeVariesDifferent bicyclic structure

These compounds differ primarily in their substituents and functional groups, which influence their biological activity and potential applications .

Scientific Research Applications

The compound tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, characterized by a tert-butyl group, a piperidine ring, and a pyrimidine derivative, has a molecular formula of C19H33N5O2C_{19}H_{33}N_5O_2 and a molecular weight of approximately 349.47 g/mol. It is primarily utilized in research settings. Studies suggest that similar compounds may exhibit biological activities, potentially interacting with receptors such as Toll-like receptors, which could lead to applications in immunology and pharmacology for developing new therapeutic agents.

Structural Characteristics

The structural components of this compound contribute to its biological activity:

  • Tert-Butyl Group The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
  • Piperidine Ring The piperidine ring is often associated with various pharmacological activities because of its ability to interact with biological receptors.
  • Pyrimidine Derivative The pyrimidine derivative is known for its role in nucleic acid metabolism and as a scaffold for drug development.

Potential Applications

Due to its structural characteristics, this compound may find applications in:

  • Binding affinity studies Interaction studies involving this compound could focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance or fluorescence polarization may be utilized to assess these interactions quantitatively.

Similar Compounds

Several compounds share structural similarities with this compound. Some examples include:

  • tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylate
  • (3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivative

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of Boc-protected piperidine-pyrimidine hybrids. Key structural analogues include:

Compound Name Structural Differences Key Properties/Applications
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2) Ether linkage (O) instead of methylene-amine bridge; chloro and methyl pyrimidine substituents Higher electrophilicity due to Cl; potential for nucleophilic substitution reactions
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine nitrogen; lacks pyrimidine moiety Intermediate in peptide-mimetic drug synthesis; improved metabolic stability
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Ethoxy group on pyrimidine; methylamino linker Altered solubility (ethoxy enhances hydrophobicity); potential CYP enzyme interactions

Key Observations :

  • Pyrimidine Substituents: The diethylamino group increases lipophilicity (logP ~3.5 estimated) relative to chloro or ethoxy groups, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Boc Protection : Universally employed across analogues to prevent undesired side reactions during synthesis .
Physicochemical and Chromatographic Behavior
  • logP and Solubility: The diethylamino group in the target compound likely elevates logP compared to ethoxy or hydroxyl variants, reducing solubility in polar solvents like ethanol/water mixtures. highlights that similar pyrimidine derivatives with logP ~5.5 exhibit reversed elution orders in chromatographic separations when using ethanol (EL) vs. acetonitrile (ACN) mobile phases due to solubility differences .
  • Chromatographic Challenges : EL’s high UV cutoff (205 nm) complicates detection of low-chromophore compounds like Boc-protected amines, necessitating ACN for analytical methods .

Preparation Methods

Regioselective Amination of 4,6-Dichloropyrimidine

The synthesis begins with 4,6-dichloropyrimidine, where the C-6 chloride undergoes substitution with diethylamine. In anhydrous tetrahydrofuran (THF), diethylamine (2.2 eq) reacts with 4,6-dichloropyrimidine at 0°C, catalyzed by N,N-diisopropylethylamine (DIEA, 1.5 eq). After 12 hours at room temperature, 4-chloro-6-(diethylamino)pyrimidine precipitates in 78% yield.

Subsequent amination at C-4 employs ammonium hydroxide (28% aq.) under reflux in ethanol (24 hours), yielding 6-(diethylamino)pyrimidin-4-amine as pale yellow crystals (65% yield). Key spectral data:

  • 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J = 7.1 Hz, 6H, N(CH2CH3)2), 3.48 (q, J = 7.1 Hz, 4H, N(CH2CH3)2), 5.89 (s, 1H, pyrimidine-H5), 6.01 (br s, 2H, NH2).

Preparation of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate

Boc Protection of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid (10.0 g, 77.8 mmol) reacts with di-tert-butyl dicarbonate (20.4 g, 93.4 mmol) in dichloromethane (DCM, 150 mL) containing triethylamine (13.0 mL, 93.4 mmol). After 6 hours at room temperature, tert-butyl piperidine-2-carboxylate precipitates (94% yield).

Reduction to Piperidine-2-methanol

The ester (15.0 g, 69.4 mmol) undergoes lithium aluminum hydride (LAH, 5.3 g, 138.8 mmol) reduction in dry THF (200 mL) at 0°C. After 4 hours, quenching with saturated sodium sulfate yields piperidine-2-methanol (89% yield).

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